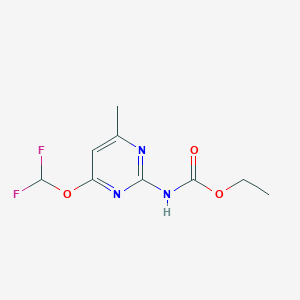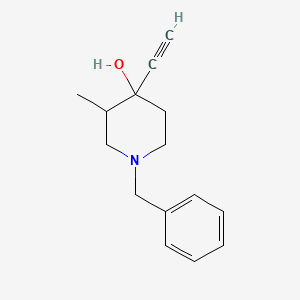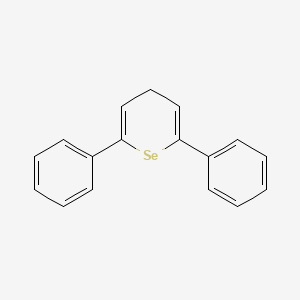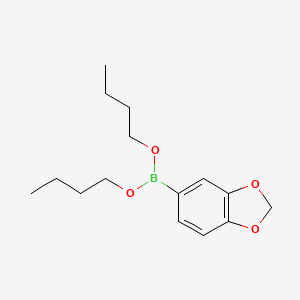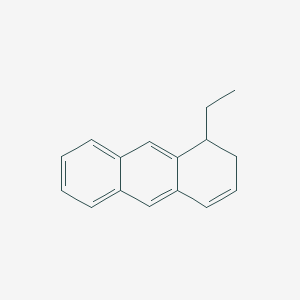
1-Ethyl-1,2-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1,2-dihydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the addition of an ethyl group and the reduction of one of the double bonds in the anthracene structure, resulting in a dihydroanthracene derivative. The molecular formula of this compound is C16H16, and it has a molecular weight of 208.30 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2-dihydroanthracene can be synthesized through various methods. One common approach involves the reduction of 1-Ethylanthracene using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient reduction of the parent anthracene derivative .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1,2-dihydroanthracene undergoes various chemical reactions, including:
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-9,10-anthraquinone.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Ethyl-1,2-dihydroanthracene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethyl-1,2-dihydroanthracene and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, these compounds may interact with cellular membranes and proteins, leading to antimicrobial or anti-inflammatory effects . In electronic applications, the photophysical properties of the compound are exploited to achieve efficient light emission in OLEDs .
Comparaison Avec Des Composés Similaires
1-Ethyl-1,2-dihydroanthracene can be compared with other similar compounds, such as:
1,2-Dihydroanthracene: Lacks the ethyl group, resulting in different chemical reactivity and applications.
9,10-Dihydroanthracene: Another dihydroanthracene derivative with different substitution patterns and properties.
Anthracene: The parent compound, which is fully aromatic and exhibits different photophysical properties.
Uniqueness: The presence of the ethyl group in this compound imparts unique chemical and physical properties, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
93927-08-3 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-ethyl-1,2-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h3-7,9-12H,2,8H2,1H3 |
Clé InChI |
DDGKDGLCKBJAOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC=CC2=CC3=CC=CC=C3C=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


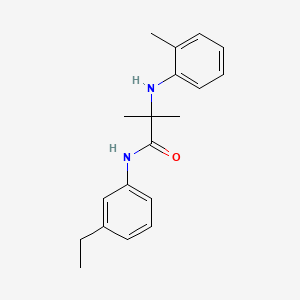
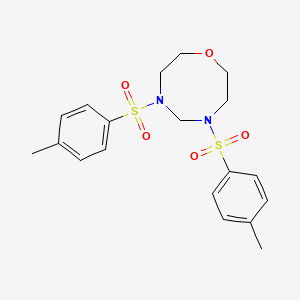

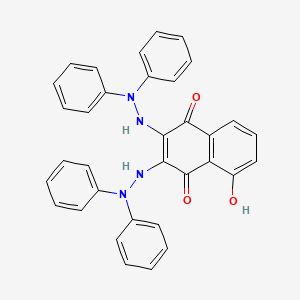
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
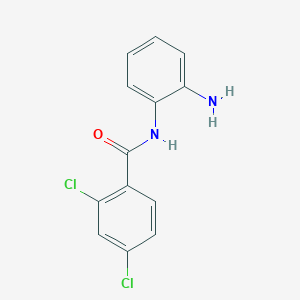
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
